molecular formula C17H18N2O3 B5795730 N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide

N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide

Cat. No.: B5795730
M. Wt: 298.34 g/mol
InChI Key: PHNDHRVCUZOGRK-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide is an organic compound with the molecular formula C17H18N2O3 It is a derivative of benzamide, characterized by the presence of benzyl, ethyl, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide typically involves the following steps:

    Alkylation: The ethyl group is introduced via alkylation, where ethyl bromide or ethyl chloride is reacted with the nitrated intermediate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Alkyl or aryl halides with a base like sodium hydride.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Reduction: N-benzyl-N-ethyl-3-methyl-4-aminobenzamide.

    Substitution: Various N-alkyl or N-aryl derivatives.

    Oxidation: N-benzyl-N-ethyl-3-carboxy-4-nitrobenzamide.

Scientific Research Applications

N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide: Similar structure but with different positioning of the methyl and nitro groups.

    N-ethyl-4-methoxy-3-nitrobenzamide: Contains a methoxy group instead of a methyl group.

    Benzamide: The simplest amide derivative of benzoic acid, lacking the additional functional groups.

Uniqueness

N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and ethyl groups, along with the nitro and methyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-18(12-14-7-5-4-6-8-14)17(20)15-9-10-16(19(21)22)13(2)11-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNDHRVCUZOGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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